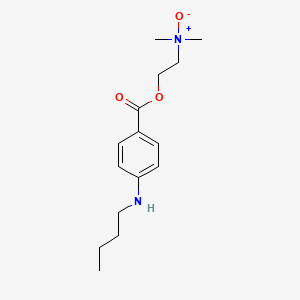

Tetracaine N-Oxide

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Tetracaine N-Oxide, also known as TetracaineN-Oxide or 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide, primarily targets sodium ion channels . These channels play a crucial role in the initiation and conduction of neuronal impulses .

Mode of Action

This compound is an ester-type anesthetic that produces local anesthesia by blocking the sodium ion channels . This blockage inhibits the initiation and conduction of neuronal impulses, leading to a loss of sensation in the applied area .

Biochemical Pathways

This compound affects the biochemical pathway involving the translational initiation of proteins . At certain concentrations, it can inhibit translation initiation and induce the formation of processing bodies (P-bodies), which are involved in mRNA decay .

Pharmacokinetics

It is known that the rate of systemic absorption of local anesthetics like this compound is proportionate to the vascularity of the site of injection . Ester local anesthetics are predominantly metabolized by pseudocholinesterase .

Result of Action

The primary result of this compound’s action is the induction of local anesthesia . By blocking sodium ion channels, it prevents the propagation of nerve impulses, leading to a temporary loss of sensation in the applied area . At higher concentrations, it can also inhibit growth and induce cell lysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory effects on translation initiation and cell lysis are concentration-dependent . Furthermore, the cationic amphiphilic structure of this compound suggests that it may interact with membrane lipids, potentially affecting its action .

Análisis Bioquímico

Biochemical Properties

It is known that Tetracaine, a related compound, acts on the central nervous system, cardiovascular system, neuromuscular junctions, and ganglion synapse . It would be interesting to investigate whether Tetracaine N-Oxide shares these interactions.

Cellular Effects

Tetracaine has been shown to inhibit growth, translation initiation, and actin polarization in yeast cells . It would be worthwhile to investigate if this compound has similar effects on cells.

Molecular Mechanism

Tetracaine is known to produce local anesthesia by blocking the sodium ion channels involved in the initiation and conduction of neuronal impulses

Temporal Effects in Laboratory Settings

Tetracaine has been shown to rapidly inhibit translation initiation and lyse cells at a concentration of 10 mM, whereas at 2.5 mM, it slowly induces inhibition without lysis

Dosage Effects in Animal Models

Tetracaine has been used topically in the eye at concentrations of 1% solution in large animals

Metabolic Pathways

Tetracaine is known to be rapidly metabolized by plasma esterases

Transport and Distribution

Tetracaine is known to be widely distributed in the body, crosses the placenta, and is metabolized in the liver and in the plasma by non-specific cholinesterases

Subcellular Localization

Tetracaine has been shown to inhibit translation initiation with processing body formation at both concentrations but acts via the Gcn2-eIF2α system only at the higher concentration

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetracaine N-Oxide can be synthesized through the oxidation of tetracaine. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These reactions typically occur under mild conditions and yield high amounts of the desired N-oxide product.

Industrial Production Methods

Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

Tetracaine N-Oxide undergoes various chemical reactions, including:

Oxidation: Conversion of tetracaine to this compound.

Reduction: Potential reduction back to tetracaine under specific conditions.

Substitution: Reactions involving the substitution of functional groups on the benzoate ester moiety.

Common Reagents and Conditions

Oxidation: Sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, sodium perborate in acetic acid.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: this compound.

Reduction: Tetracaine.

Substitution: Various substituted benzoate esters depending on the reagents used.

Aplicaciones Científicas De Investigación

Tetracaine N-Oxide has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Tetracaine: The parent compound, known for its use as a local anesthetic.

Lidocaine: Another local anesthetic with a similar mechanism of action.

Procaine: A local anesthetic with a shorter duration of action compared to tetracaine.

Uniqueness

Tetracaine N-Oxide is unique due to its N-oxide functional group, which may confer different chemical and pharmacological properties compared to its parent compound, tetracaine. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Tetracaine N-Oxide is a derivative of the local anesthetic tetracaine, which has garnered attention for its unique biological properties and potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacokinetics, safety profile, and therapeutic implications.

Overview of this compound

This compound is known for being a less toxic metabolite of tetracaine, a widely used local anesthetic. Its structural modification enhances its stability and reduces the formation of toxic metabolites associated with tetracaine administration. This compound is primarily studied for its pharmacological effects in pain management and its potential use in various anesthetic formulations.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME).

- Absorption : this compound exhibits improved systemic bioavailability compared to tetracaine. Studies indicate that intratracheal administration leads to significant plasma concentrations of this compound, suggesting effective absorption through the respiratory route .

- Distribution : The compound shows favorable lung-to-plasma concentration ratios, indicating preferential accumulation in lung tissues. This property may enhance its efficacy in treating respiratory conditions .

- Metabolism : Unlike tetracaine, which can produce toxic metabolites like 2,6-dimethyl aniline (DMA), this compound demonstrates a reduced formation of these harmful byproducts, making it a safer alternative for clinical use .

- Excretion : The elimination half-life and clearance rates are still under investigation but are expected to be favorable due to the compound's stability.

This compound acts primarily through inhibition of sodium channels, similar to other local anesthetics. This action blocks nerve signal transmission, providing analgesic effects. Additionally, it has been shown to exert antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress .

Case Studies and Clinical Applications

Several studies have highlighted the clinical relevance of this compound:

- Pain Management : In clinical settings, this compound has been used as part of multimodal analgesia protocols. Its reduced toxicity profile allows for higher dosing without the risk of systemic toxicity observed with traditional local anesthetics .

- Respiratory Applications : Due to its favorable lung distribution, this compound has potential applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) by delivering localized anesthetic effects while minimizing systemic absorption .

Comparative Analysis with Other Local Anesthetics

| Property | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Toxicity | Low | Moderate | High |

| Systemic Bioavailability | High | Moderate | Low |

| Metabolite Formation | Minimal | Significant | Moderate |

| Duration of Action | Intermediate | Short | Long |

Research Findings

Recent studies have focused on the formulation of this compound in lipid carriers to enhance its delivery and effectiveness while reducing toxicity. A pre-formulation study indicated that encapsulating this compound in nanostructured lipid carriers could improve its therapeutic index by prolonging the release at the site of action .

Propiedades

IUPAC Name |

2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)20-12-11-17(2,3)19/h6-9,16H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCNHTQKPJXAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.